2-(4-Chlorophenoxy)benzonitrile
Overview
Description
2-(4-Chlorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Packing and Solid-State Chemistry
The study by Ojala et al. (2017) delves into the molecular packing properties of symmetrically substituted diaryl furoxans, including derivatives like bis(4-chlorophenyl)furoxan. The research emphasizes the diverse crystal structures and molecular interactions observed in these compounds, highlighting the complex intermolecular interactions and the influence of substituents on the packing and stability of the structures Ojala et al., 2017.
Synthesis and Characterization of Aromatic Polyesters
Yu et al. (2009) synthesized and characterized novel soluble aromatic polyesters with pendant cyano groups, starting with the synthesis of Bis (4-carboxyphenoxy) benzonitrile. The study presents a comprehensive analysis of the polyesters’ properties, including their thermal stability and solubility in various solvents, contributing to the understanding of their potential applications in advanced materials Yu et al., 2009.
Catalyzed Formation of Dioxin Compounds
Research by Altarawneh et al. (2008) investigated the interaction between chlorophenol molecules and copper surfaces, an essential step in understanding the catalyzed formation of dioxin compounds. The study explores the different configurations and dissociative modes of chlorophenol on the Cu(111) surface, shedding light on the initial stages of dioxin formation Altarawneh et al., 2008.
Oxidative Degradation of Organic Pollutants
Bokare and Choi (2010) explored the oxidative degradation of organic compounds in water using chromate as an activator of H₂O₂. The study focused on the degradation of 4-chlorophenol as a model substrate, revealing the effectiveness of the Cr(VI)/H₂O₂ system over a wide pH range. This research contributes to the field of wastewater treatment and environmental chemistry by proposing a viable advanced oxidation process for the treatment of chromate-contaminated waters Bokare & Choi, 2010.
Conversion into Aminoindole Carbonitriles
The study by Michaelidou and Koutentis (2009) presented the conversion of 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into various compounds, including 3-aminoindole-2-carbonitriles using triphenylphosphine. This research offers valuable insights into the synthesis and characterization of these compounds, expanding the understanding of their chemical behavior and potential applications Michaelidou & Koutentis, 2009.
Properties
IUPAC Name |
2-(4-chlorophenoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKRNCISUVTPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556348 | |
Record name | 2-(4-Chlorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146537-85-1 | |
Record name | 2-(4-Chlorophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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